![molecular formula C20H28O4 B1253196 (1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione](/img/structure/B1253196.png)
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione
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Overview
Description
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione is a natural product found in Antillogorgia elisabethae with data available.
Scientific Research Applications
Structural and Crystallographic Analysis
The compound and its derivatives have been the subject of various structural and crystallographic analyses. For instance, Acácio Ivo Francisco et al. (2010) analyzed a closely related compound, highlighting the intricate hydrogen-bonded network in its crystal structure, which is essential for understanding molecular interactions and stability (Acácio Ivo Francisco et al., 2010). Similarly, J. Cannon et al. (1975) synthesized and elucidated the crystal structure of a compound with a related molecular framework, providing insights into the molecular conformations critical for chemical synthesis and material design (J. Cannon et al., 1975).
Conformational and Stereochemical Studies
The compound's framework has been used to study conformational dynamics and stereochemistry. T. Kamada and O. Yamamoto (1980) investigated the conformations and ring inversions of certain methyl-substituted cycloocta[de]naphthalenes, providing a foundation for understanding the stereochemical properties of complex organic molecules (T. Kamada & O. Yamamoto, 1980).
Synthetic Chemistry and Material Science
The compound's structure has been pivotal in synthetic chemistry, aiding in the development of new synthetic methods and materials. For example, A. Schmidt et al. (1997) utilized a similar compound for synthesizing dihydrocyclobuta[a]naphthalene-1,2-diones, showcasing the compound's utility in creating new chemical entities with potential applications in material science and organic synthesis (A. Schmidt et al., 1997).
Enzymatic Synthesis and Resolution
Enzymatic methods have also been employed to synthesize and resolve derivatives of the compound. Masako Kinoshita et al. (2008) reported the chemoenzymatic synthesis of related compounds, highlighting the significance of enzymatic methods in achieving high stereochemical control in organic synthesis (Masako Kinoshita et al., 2008).
Photoreactive Properties
The compound's derivatives have been explored for their photoreactive properties, which are crucial for understanding light-induced chemical reactions. A. Osuka et al. (1983) investigated the photoreaction of certain cyclopropa[b]naphthalene-2,7-diones, providing insights into the mechanistic aspects of photochemical processes (A. Osuka et al., 1983).
properties
Product Name |
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1S,3S,3aR,6S,6aS,10aR)-6a,8-dihydroxy-3,6,9-trimethyl-1-(2-methylprop-1-enyl)-2,3,3a,4,5,6-hexahydro-1H-cyclopenta[e]naphthalene-7,10-dione |
InChI |
InChI=1S/C20H28O4/c1-10(2)8-14-9-11(3)15-7-6-12(4)20(24)18(23)16(21)13(5)17(22)19(14,15)20/h8,11-12,14-15,21,24H,6-7,9H2,1-5H3/t11-,12-,14+,15+,19+,20+/m0/s1 |
InChI Key |
WERIXDUPZQEXGL-VTXQENOLSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@H]([C@@]23[C@@]1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C23C1(C(=O)C(=C(C3=O)C)O)O)C=C(C)C)C |
synonyms |
elisabethin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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